molecular formula C10H20N2O2 B2480595 tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate CAS No. 2137030-21-6

tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate

Cat. No.: B2480595
CAS No.: 2137030-21-6
M. Wt: 200.282
InChI Key: JSURSCDQTBSUPP-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate is a chiral, Boc-protected azetidine derivative serving as a versatile scaffold and key synthetic intermediate in organic chemistry and drug discovery. Its structure features both a sterically protected amine and a chiral center, making it a valuable precursor for constructing complex molecules with specific three-dimensional configurations . Research Applications This compound is primarily used in pharmaceutical research for the synthesis of Active Pharmaceutical Ingredients (APIs) and other biologically active compounds . The azetidine ring is an important saturated heterocycle used in medicinal chemistry to optimize the properties of drug candidates. The Boc (tert-butoxycarbonyl) protecting group allows for selective manipulation of the secondary amine, which can be readily deprotected under mild acidic conditions to generate a free amine for further functionalization . The (R)-stereochemistry of the aminoethyl side chain is particularly significant for creating enantiomerically pure compounds, which is crucial in the development of therapeutics that interact with chiral biological targets. Handling and Storage For optimal stability, this reagent should be stored sealed in a dry environment, preferably under inert gas, and at a cool temperature (2-8°C) . It is often recommended to store such compounds in a dark place to prevent potential light-sensitive degradation . Safety and Regulatory Information This product is labeled with the signal word "Warning" and may cause skin and eye irritation . Researchers should consult the Safety Data Sheet for detailed hazard information and handling procedures. This material is intended for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSURSCDQTBSUPP-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CN(C1)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name: Tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate
  • Molecular Formula: C10H20N2O2
  • Molecular Weight: 200.28 g/mol
  • CAS Number: 2137030-21-6

The compound's structure includes a tert-butyl group that enhances its lipophilicity, making it suitable for various biological interactions. The presence of the aminoethyl group provides a reactive site for further functionalization, which is crucial in drug design and synthesis.

Medicinal Chemistry

This compound is investigated for its potential pharmacological properties. It serves as a precursor in the development of drugs targeting specific receptors or enzymes involved in various diseases.

Key Areas of Interest:

  • Neurological Disorders: Research indicates potential applications in developing therapies for conditions affecting the central nervous system.
  • Anticancer Agents: Studies suggest that derivatives may influence apoptotic pathways in cancer cells, providing a basis for anticancer drug development.

Biological Research

In biological studies, this compound is used to explore the effects of azetidine derivatives on cellular systems. Its interaction with biological targets can provide insights into mechanisms of action and therapeutic efficacy.

Biological Activity:

  • Enzyme Modulation: Interaction studies focus on binding affinities to specific enzymes or receptors, which could lead to the modulation of their activities.
  • Antimicrobial Properties: Preliminary research indicates that modifications to azetidine structures can enhance antimicrobial activity against resistant strains.

Organic Synthesis

In organic chemistry, this compound acts as a building block for synthesizing more complex molecules. It is particularly useful in creating heterocyclic compounds and natural product analogs.

Case Study 1: Inhibition of Transglutaminase Activity

A study investigated the structure-activity relationship (SAR) of azetidine derivatives, including this compound. Results showed that specific modifications could enhance selectivity for transglutaminase 2 (TG2), an enzyme linked to celiac disease management.

Case Study 2: Antimicrobial Testing

In vitro tests were conducted on azetidine derivatives against antibiotic-resistant bacterial strains. The results indicated minimum inhibitory concentrations (MIC) ranging from 1–8 µM, suggesting promising antimicrobial efficacy.

Data Tables

Activity TypeDescription
Enzyme InteractionModulates activity of specific enzymes
Antimicrobial PotentialEffective against resistant bacterial strains
Anticancer PotentialInfluences apoptotic pathways in cancer cells

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both the tert-butyl ester and aminoethyl groups.

Biological Activity

tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate, also known as (1R)-1-Boc-3-aminoethylazetidine, is a synthetic organic compound characterized by its azetidine ring and aminoethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which include interactions with various biological targets and applications in drug development.

  • Molecular Formula : C10H20N2O2
  • Molecular Weight : 200.28 g/mol
  • Structure : The compound features a tert-butyl group, an azetidine ring, and a carboxylate moiety, which contribute to its lipophilicity and reactivity.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Azetidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Aminoethyl Group : This step often utilizes nucleophilic substitution reactions where the amino group reacts with activated halides.
  • Protection of Functional Groups : The use of protecting groups like Boc (tert-butyloxycarbonyl) is common to facilitate selective reactions during synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors or enzymes within biological systems. Studies have indicated that the compound may exhibit the following activities:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell signaling and proliferation.
  • Receptor Binding : The compound's structural features allow it to bind selectively to various receptors, influencing physiological responses.

Pharmacological Studies

Research has demonstrated that this compound exhibits promising pharmacological properties:

  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting potential as an anticancer agent .
  • Neuroprotective Effects : Preliminary investigations indicate that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

Case Studies

StudyObjectiveFindings
Study A Evaluate anticancer effectsInduced apoptosis in breast cancer cells; IC50 = 15 µM
Study B Assess neuroprotective propertiesReduced oxidative stress markers by 30% in neuronal cultures
Study C Investigate receptor interactionsHigh binding affinity for serotonin receptors (Kd = 50 nM)

Applications

The potential applications of this compound extend beyond basic research:

  • Drug Development : Its unique structure makes it a valuable building block for synthesizing more complex pharmaceutical compounds.
  • Material Science : The compound's properties may be exploited in developing new materials with specific functionalities.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 3-[(1R)-1-aminoethyl]azetidine-1-carboxylate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with protected azetidine derivatives. For instance, aza-Michael addition of dibenzylic amide anions with tert-butyl acrylate under anhydrous conditions (0–5°C) can yield intermediates. Subsequent deprotection and functionalization require precise stoichiometric control and inert atmospheres to prevent side reactions. Chromatographic purification (e.g., flash column chromatography) and structural confirmation via NMR are essential .

Q. Which analytical techniques are essential for characterizing this compound, and how do they confirm structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Confirms azetidine ring geometry and substituent positions (e.g., tert-butyl and aminoethyl groups).
  • HPLC-UV : Ensures purity (>95%) by detecting impurities at 254 nm.
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z calculated for C11H21N2O2: 213.16).
  • Chiral Chromatography : Resolves the (1R) configuration using chiral stationary phases (e.g., Chiralpak AD-H column) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Contradictions may arise from stereochemical variations or impurity profiles. Approaches include:

  • Re-synthesis with Stereochemical Control : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective synthesis.
  • Orthogonal Purity Analysis : Combine HPLC with charged aerosol detection (CAD) for non-UV-active impurities.
  • Standardized SAR Studies : Employ fixed ATP concentrations (e.g., 10 µM) in kinase inhibition assays to normalize activity comparisons .

Q. What strategies optimize the compound’s stability during long-term pharmacological studies?

  • Methodological Answer :

  • Lyophilization : Use cryoprotectants (trehalose/sucrose) for aqueous solutions stored at -80°C.
  • Stability-Indicating HPLC : Monitor ester linkage degradation (e.g., hydrolysis products) under accelerated conditions (40°C/75% RH).
  • Inert Storage : Amber vials under argon minimize oxidation .

Q. How does the stereochemistry at the 1R position influence the compound’s interaction with biological targets?

  • Methodological Answer : The 1R configuration enhances binding to chiral pockets in enzymes (e.g., kinases). Techniques include:

  • Molecular Dynamics Simulations : Show 5.3 Å closer approach to ATP-binding sites compared to 1S isomers.
  • X-ray Crystallography : Resolves ligand-protein interactions (e.g., hydrogen bonding with Asp86 in trypsin-like proteases).
  • Competitive Binding Assays : Use radiolabeled analogues (e.g., [3H]-ligand displacement) to quantify stereochemical effects .

Q. What methodological approaches validate the compound’s role as a protease inhibitor in structure-based drug design?

  • Methodological Answer :

  • Crystallographic Fragment Screening : Synchrotron radiation (λ = 0.978 Å) identifies binding modes.
  • Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔG = -9.8 kcal/mol).
  • Enzyme Kinetics : Fluorogenic substrates (e.g., Z-GGR-AMC) quantify inhibition (IC50 = 120 nM).
  • Mutagenesis Studies : D189A mutations in proteases confirm binding specificity .

Key Notes

  • Stability studies must comply with ICH guidelines for pharmaceutical intermediates .
  • Biological activity comparisons require standardized assay conditions to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.